N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
Brand Name: Vulcanchem
CAS No.: 1609404-16-1
VCID: VC8358664
InChI: InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
SMILES: CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O
Molecular Formula: C11H11F3N4O3
Molecular Weight: 304.23 g/mol

N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)

CAS No.: 1609404-16-1

Cat. No.: VC8358664

Molecular Formula: C11H11F3N4O3

Molecular Weight: 304.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) - 1609404-16-1

Specification

CAS No. 1609404-16-1
Molecular Formula C11H11F3N4O3
Molecular Weight 304.23 g/mol
IUPAC Name N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
Standard InChI Key ATLYVVZSQPRFHS-UHFFFAOYSA-N
SMILES CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O
Canonical SMILES CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) is characterized by the molecular formula C₁₃H₁₂F₆N₄O₅ and a molecular weight of 418.25 g/mol . The IUPAC name reflects its bis(trifluoroacetate) salt form, where two trifluoroacetic acid molecules are associated with the primary amine. Key identifiers include:

PropertyValue
CAS Number1609404-16-1
Molecular FormulaC₁₃H₁₂F₆N₄O₅
Molecular Weight418.25 g/mol
IUPAC NameN-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine; 2,2,2-trifluoroacetic acid (2:1)
SMILESCNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

The compound’s structure combines a 1,2,4-oxadiazole ring—a five-membered heterocycle with two nitrogen and one oxygen atom—with a pyridine moiety. This configuration enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding biological targets . The trifluoroacetate counterions improve solubility in polar solvents, facilitating its use in experimental settings.

Physicochemical Properties

The compound’s solubility profile is influenced by its ionic trifluoroacetate groups, rendering it soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but insoluble in non-polar solvents like hexane. Key physicochemical parameters include:

PropertyValue
Density1.117 g/cm³ (analog estimate)
Boiling Point332.8°C (estimated)
LogP2.155 (indicating moderate lipophilicity)

These properties suggest moderate membrane permeability, a desirable trait for drug candidates targeting intracellular pathways .

Biological Activities and Mechanistic Insights

Although direct pharmacological data for this compound are scarce, the 1,2,4-oxadiazole scaffold is renowned for its bioactivity. For instance:

  • Antimicrobial Activity: Oxadiazoles inhibit bacterial DNA gyrase and fungal lanosterol demethylase.

  • Anti-Inflammatory Effects: They modulate COX-2 and LOX enzymes, reducing prostaglandin synthesis.

  • Anticancer Potential: By interfering with tubulin polymerization or kinase signaling, oxadiazole derivatives induce apoptosis in cancer cells .

Molecular docking studies suggest that the pyridine ring in this compound could interact with ATP-binding pockets in kinases, while the oxadiazole moiety may stabilize these interactions via hydrogen bonding .

Applications and Future Research Directions

Current applications are confined to medicinal chemistry research, where it serves as a scaffold for developing kinase inhibitors or antimicrobial agents. Future studies should prioritize:

  • Synthesis Optimization: Developing greener, high-yield routes using flow chemistry.

  • In Vitro Assays: Screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Crystallographic Studies: Resolving 3D structures to guide rational drug design .

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